molecular formula C9H14O3 B1600950 Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate CAS No. 60585-44-6

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate

Cat. No.: B1600950
CAS No.: 60585-44-6
M. Wt: 170.21 g/mol
InChI Key: XWEUDAXDKUDFMQ-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclopentanecarboxylate and is characterized by the presence of a methyl ester group and a ketone functional group on a cyclopentane ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 4,4-dimethyl-2-oxocyclopentanone with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of methyl 4,4-dimethyl-2-hydroxycyclopentanecarboxylate.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alcohols or amines can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various ester or amide derivatives.

Scientific Research Applications

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and the study of biological activity.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate depends on the specific reaction or application. In general, the compound interacts with molecular targets through its functional groups, such as the ester and ketone groups. These interactions can involve nucleophilic attack, electrophilic addition, or other chemical processes, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxo-4,4-dimethylcyclopentanecarboxylate
  • 4,4-Dimethyl-2-oxocyclopentanecarboxylic acid methyl ester

Uniqueness

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate is unique due to its specific structural features, such as the presence of both a ketone and an ester group on a cyclopentane ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-9(2)4-6(7(10)5-9)8(11)12-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEUDAXDKUDFMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(=O)C1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472778
Record name METHYL 4,4-DIMETHYL-2-OXOCYCLOPENTANECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60585-44-6
Record name METHYL 4,4-DIMETHYL-2-OXOCYCLOPENTANECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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